molecular formula C₁₅H₁₉N₃O₂ B021540 N-Desmethyl zolmitriptan CAS No. 139264-35-0

N-Desmethyl zolmitriptan

Número de catálogo B021540
Número CAS: 139264-35-0
Peso molecular: 273.33 g/mol
Clave InChI: QGGCHSMZXKNGCK-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-Desmethyl zolmitriptan” is an active metabolite of the serotonin (5-HT) receptor subtype 5-HT 1B and 5-HT 1D agonist zolmitriptan . It is an agonist of 5-HT 1B receptors that induces contraction of isolated human cerebral arteries .


Molecular Structure Analysis

The molecular formula of N-Desmethyl zolmitriptan is C15H19N3O2 . The average mass is 273.330 Da and the monoisotopic mass is 273.147736 Da .

Aplicaciones Científicas De Investigación

Migraine Treatment

“N-Desmethyl zolmitriptan” is an active metabolite of Zolmitriptan, a 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist . Zolmitriptan is developed for the acute oral treatment of migraine . Clinical studies have shown that oral Zolmitriptan has an onset of action within 45 minutes and efficacy is sustained in most patients who respond at 2 hours .

Rapid Systemic Delivery

The pharmacokinetics of zolmitriptan delivery using Adhesive Dermally-Applied Microarray (ADAM) was evaluated in 20 healthy volunteers . The median tmax was less than 20 minutes, comparable to subcutaneous sumatriptan . Absorption was faster than for oral zolmitriptan, with higher exposure in the first 2 hours .

Non-Oral Formulations

Due to high volumes of distribution, Zolmitriptan occurs at low blood levels after therapeutic administration . It has been reported that in humans, the plasma concentration of Zolmitriptan was very low (less than 10 ng/mL) when Zolmitriptan was administered orally in a single 5-mg dose . Therefore, in many patients, rapidly acting nonoral formulations may be preferable .

Pharmacokinetics Study

The method developed for the simultaneous estimation of zolmitriptan and its active metabolite N-Desmethyl zolmitriptan in rat plasma can be useful for pharmacokinetics study of Zolmitriptan and for therapeutic drug monitoring in humans with the desired precision and accuracy .

Biological Sample Analysis

The method developed for the simultaneous estimation of zolmitriptan and its active metabolite N-Desmethyl zolmitriptan in rat plasma can meet the requirement for biological sample analysis .

Impurity Reference

“N-Nitroso N-Desmethyl Zolmitriptan” is used as a reference standard for impurity in the synthesis of Zolmitriptan .

Mecanismo De Acción

Target of Action

N-Desmethyl zolmitriptan, a metabolite of zolmitriptan, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D receptors . These receptors are found in cranial arteries and sensory nerves of the trigeminal system . The compound also exhibits modest affinity for 5-HT1A receptors .

Mode of Action

N-Desmethyl zolmitriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction in cranial arteries and reduces inflammation associated with antidromic neuronal transmission . This interaction results in the constriction of blood vessels and blocks the chemicals responsible for increasing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by N-Desmethyl zolmitriptan involves the serotonin (5-HT) receptors in the trigeminovascular system . By acting on these receptors, N-Desmethyl zolmitriptan can modulate nociceptive nerve signaling in the central nervous system . This leads to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release .

Pharmacokinetics

N-Desmethyl zolmitriptan is metabolized in the liver, likely via the cytochrome P450 isoenzyme (CYP) 1A2 and monoamine oxidase A . The pharmacokinetics for elimination of zolmitriptan and its active N-desmethyl metabolite are similar . The N-desmethyl metabolite is detected in plasma by 15 minutes and peak plasma concentration is generally achieved by 3 hours after administration .

Result of Action

The molecular and cellular effects of N-Desmethyl zolmitriptan’s action primarily involve the relief of migraine . By causing vasoconstriction and reducing inflammation in the trigeminal system, it helps alleviate the symptoms of a migraine attack . Furthermore, the 5-HT1B/1D potency of the N-desmethyl metabolite is 2 to 6 times that of the parent compound, suggesting that the metabolite may contribute a substantial portion of the overall effect after zolmitriptan administration .

Action Environment

The action, efficacy, and stability of N-Desmethyl zolmitriptan can be influenced by various environmental factors. For instance, the presence of other drugs that increase serotonin can enhance the risk of a very serious condition called serotonin syndrome/toxicity . Additionally, the compound’s action can be affected by individual health conditions such as ischemic coronary artery disease, certain types of headaches, heart problems, liver disease, and seizures .

Safety and Hazards

Zolmitriptan is contraindicated in patients with ischemic or vasospastic coronary artery disease (CAD) . It is also contraindicated in patients with a history of coronary artery disease (CAD) or coronary vasospasm .

Direcciones Futuras

Zolmitriptan, the parent compound of N-Desmethyl zolmitriptan, is a valuable agent in treating acute migraines . It also has off-label applications, dosage guidelines, pharmacokinetics, monitoring procedures, and relevant interactions, which are crucial for healthcare practitioners when managing migraine issues and associated ailments in patients . It can be inferred that N-Desmethyl zolmitriptan may have similar potential applications and considerations for future directions.

Propiedades

IUPAC Name

(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGCHSMZXKNGCK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930414
Record name 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl zolmitriptan

CAS RN

139264-35-0
Record name 183C91
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139264-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 183C91
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL ZOLMITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP93V5RS6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl zolmitriptan
Reactant of Route 2
Reactant of Route 2
N-Desmethyl zolmitriptan
Reactant of Route 3
N-Desmethyl zolmitriptan
Reactant of Route 4
N-Desmethyl zolmitriptan
Reactant of Route 5
Reactant of Route 5
N-Desmethyl zolmitriptan
Reactant of Route 6
N-Desmethyl zolmitriptan

Q & A

Q1: What is the role of N-Desmethyl Zolmitriptan in the metabolism of Zolmitriptan, and what enzymes are involved?

A1: N-Desmethyl Zolmitriptan is the active metabolite of Zolmitriptan, a drug used to treat migraines. Zolmitriptan is primarily metabolized by the cytochrome P450 enzyme CYP1A2, which converts it to N-Desmethyl Zolmitriptan. [] This metabolite is then further metabolized, mainly by monoamine oxidase A (MAO-A), into inactive compounds. []

Q2: Are there analytical methods specifically designed to simultaneously measure Zolmitriptan and N-Desmethyl Zolmitriptan in biological samples?

A2: Yes, several analytical methods have been developed for the simultaneous determination of Zolmitriptan and N-Desmethyl Zolmitriptan in human plasma. These methods commonly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and selectivity. [, ]

Q3: Can you describe a typical LC-MS/MS method used for this purpose?

A3: A typical LC-MS/MS method involves extracting Zolmitriptan and N-Desmethyl Zolmitriptan from human plasma using techniques like solid-phase extraction. [] The extracted analytes are then separated on a chromatographic column and detected using mass spectrometry in multiple reaction monitoring (MRM) mode. This approach enables accurate quantification of both compounds within a short analysis time. [, ]

Q4: Have there been any studies investigating the bioequivalence of different formulations of Zolmitriptan, and did they consider N-Desmethyl Zolmitriptan?

A4: Yes, bioequivalence studies have been conducted to compare different Zolmitriptan formulations, such as orodispersible tablets. [] These studies typically involve measuring plasma concentrations of both Zolmitriptan and N-Desmethyl Zolmitriptan after administration of the different formulations to healthy volunteers. [] The data is then analyzed to determine if the formulations exhibit comparable pharmacokinetic profiles, considering both the parent drug and its active metabolite.

Q5: What challenges are associated with matrix effects in the analysis of Zolmitriptan and N-Desmethyl Zolmitriptan, and how are they addressed?

A5: Plasma phospholipids can cause matrix effects during sample preparation, potentially interfering with the accurate quantification of Zolmitriptan and N-Desmethyl Zolmitriptan. [] To address this, researchers have systematically evaluated and optimized extraction methods to minimize these matrix effects. [] The use of internal standards, like Naratriptan, also helps correct for any remaining matrix effects and ensures accurate quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.